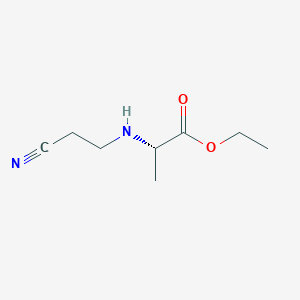
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) is a chemical compound that is commonly used in scientific research. It is a derivative of alanine, which is a non-essential amino acid that is found in many proteins. L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) is a useful tool for researchers because of its ability to mimic the behavior of alanine in biological systems.
Wirkmechanismus
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is metabolized in the body by alanine transaminase. This enzyme transfers the amino group from L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) to an alpha-keto acid, forming alanine and a new alpha-keto acid. This process is important for the metabolism of amino acids in the body and for the production of energy.
Biochemische Und Physiologische Effekte
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) has a number of biochemical and physiological effects. It is a non-toxic compound that is easily metabolized in the body. It has been shown to increase the levels of alanine in the blood and tissues, which can have a number of effects on metabolism and energy production. It may also have an effect on the immune system, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) has a number of advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other amino acid derivatives. However, there are some limitations to its use. It may not be suitable for all types of experiments, and researchers should be aware of its potential interactions with other compounds in their experimental systems.
Zukünftige Richtungen
There are a number of future directions for research on L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)). One area of interest is its potential use as a therapeutic agent. It has been shown to have anti-inflammatory properties in some studies, and it may have other health benefits as well. Another area of interest is its use in the synthesis of new amino acid derivatives. Researchers are always looking for new ways to modify amino acids for use in a variety of applications, and L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) may be a useful starting point for this work.
Conclusion
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is a useful tool for scientific research. Its ability to mimic the behavior of alanine in biological systems makes it a valuable substrate for studying the metabolism of amino acids. It has a number of biochemical and physiological effects, and it may have potential as a therapeutic agent. While there are some limitations to its use, researchers continue to explore new directions for research on L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)).
Synthesemethoden
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) can be synthesized using a variety of methods. One common method involves the reaction of alanine with ethyl cyanoacetate in the presence of a base such as sodium hydroxide. This reaction produces L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) along with sodium ethoxide as a byproduct. Other methods involve the use of different reagents or solvents, but the basic reaction mechanism is the same.
Wissenschaftliche Forschungsanwendungen
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is used in a wide range of scientific research applications. One common use is as a substrate for alanine transaminase, an enzyme that is involved in the metabolism of amino acids. Researchers use L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) to study the kinetics and mechanism of this enzyme. It is also used as a precursor for the synthesis of other amino acid derivatives.
Eigenschaften
CAS-Nummer |
128427-24-7 |
|---|---|
Produktname |
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl (2S)-2-(2-cyanoethylamino)propanoate |
InChI |
InChI=1S/C8H14N2O2/c1-3-12-8(11)7(2)10-6-4-5-9/h7,10H,3-4,6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
QJERSMYDZNFZDK-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C)NCCC#N |
SMILES |
CCOC(=O)C(C)NCCC#N |
Kanonische SMILES |
CCOC(=O)C(C)NCCC#N |
Synonyme |
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
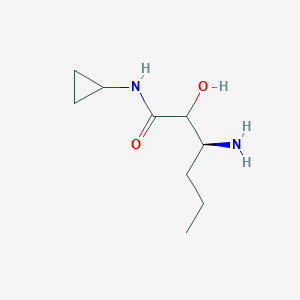




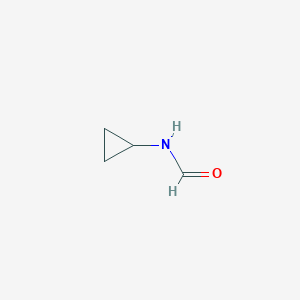
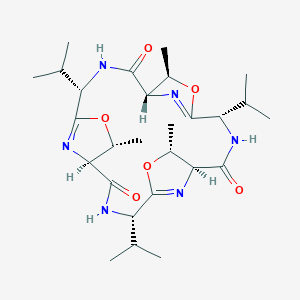
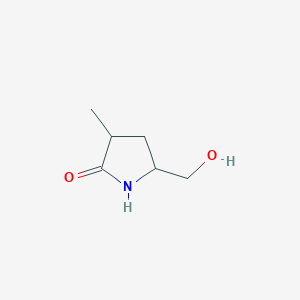
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
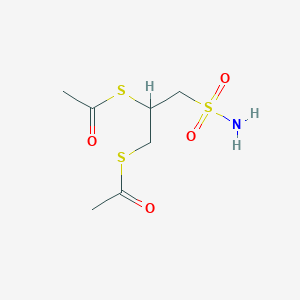
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)